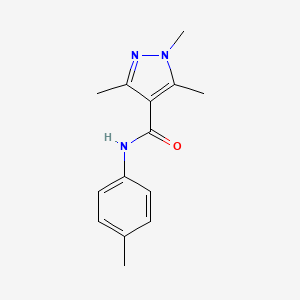
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention in the field of cancer research. C646 is a histone acetyltransferase (HAT) inhibitor that selectively targets the p300/CBP-associated factor (PCAF) and CREB-binding protein (CBP) HAT domains. The inhibition of these domains has been shown to have a significant impact on cancer cell growth and proliferation.
Mecanismo De Acción
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide selectively inhibits the HAT domains of PCAF and CBP, which are responsible for the acetylation of histone proteins. Histone acetylation plays a critical role in the regulation of gene expression, and the dysregulation of this process has been linked to cancer development and progression. By inhibiting the HAT domains, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide prevents the acetylation of histone proteins, leading to changes in gene expression and ultimately impacting cancer cell growth and proliferation.
Biochemical and Physiological Effects
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have significant effects on cancer cell growth and proliferation. In vitro studies have demonstrated that 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide inhibits the growth of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated the efficacy of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in reducing tumor growth and metastasis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and yield, cost-effectiveness, and selectivity for PCAF and CBP HAT domains. However, there are also limitations to the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in lab experiments. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide is a small molecule inhibitor, which can make it difficult to deliver to target cells in vivo. Additionally, the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains can limit its efficacy in cancer types where other HAT domains are dysregulated.
Direcciones Futuras
There are several future directions for the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in cancer research. One area of interest is the development of combination therapies using 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to understand the mechanisms underlying the selectivity of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide for PCAF and CBP HAT domains, which could lead to the development of more effective inhibitors. Finally, the use of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide in other disease areas, such as neurodegenerative diseases, is an area of potential future research.
Métodos De Síntesis
The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with 4-methylphenylhydrazine in the presence of a coupling agent. The resulting product is then treated with acetic anhydride to form the final compound, 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide. The synthesis of 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been optimized to yield high purity and yield, making it a cost-effective option for research purposes.
Aplicaciones Científicas De Investigación
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been extensively studied in cancer research due to its ability to selectively inhibit PCAF and CBP HAT domains. These domains are known to play a critical role in the regulation of gene expression, and their dysregulation has been linked to cancer development and progression. 1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide has been shown to have a significant impact on cancer cell growth and proliferation in various cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-9-5-7-12(8-6-9)15-14(18)13-10(2)16-17(4)11(13)3/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXZDMYOZKNEQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-(4-methylphenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3,5-Dimethylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7472684.png)
![(3S)-2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7472687.png)
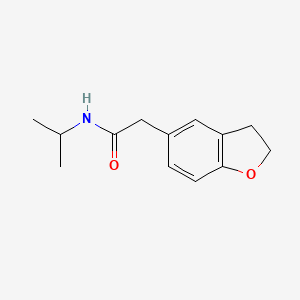

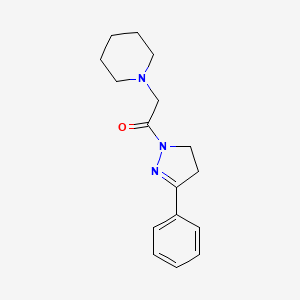

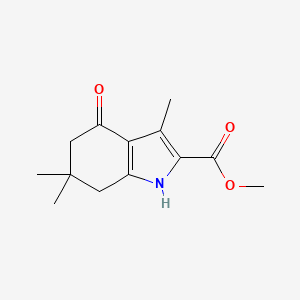
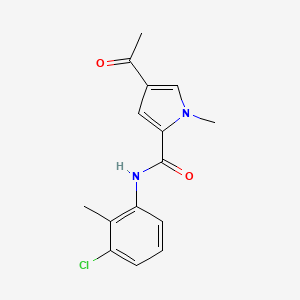
![2-[(3-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7472724.png)

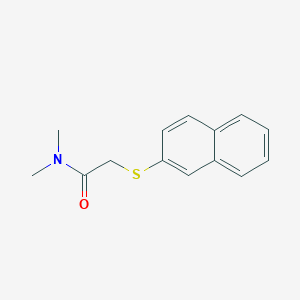
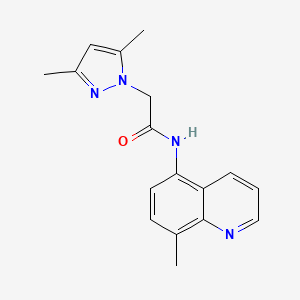

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7472782.png)